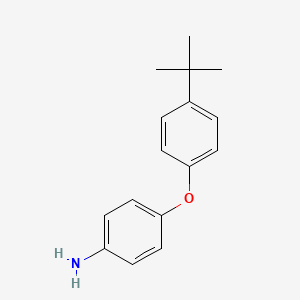

4-(4-Tert-butylphenoxy)aniline

Vue d'ensemble

Description

“4-(4-Tert-butylphenoxy)aniline” is an organic compound with the molecular formula C16H19NO . It is used in various scientific research and has a molecular weight of 241.33 .

Synthesis Analysis

The synthesis of “this compound” involves various experimental conditions such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an amine group . The molecular weight of this compound is 149.23 .Chemical Reactions Analysis

The chemical reactions involved in the formation of anilines, including “this compound”, often involve the replacement of a carbon-hydrogen (C–H) bond with a carbon–nitrogen (C–N) bond without disrupting the aromatic system . This method for making anilines is known as the nitration–reduction pathway .Applications De Recherche Scientifique

Catalysis and Oxidation Reactions

Dirhodium caprolactamate, a catalyst for the generation of the tert-butylperoxy radical, effectively oxidizes anilines. Para-substituted anilines, like 4-(4-Tert-butylphenoxy)aniline, are oxidized to nitroarenes, indicating a significant role in oxidation reactions (Ratnikov et al., 2011).

Electrochemistry

The oxidation of 2,6-di-tert-butyl-anilines, a category including this compound, to stable radical cations has been explored. This process involves a reversible one-electron transfer, showcasing the compound's potential in electrochemical applications (Speiser et al., 1983).

Infrared Spectrometry

The infra-red spectra of aniline complexes, including those formed with this compound, reveal insights into hydrogen bonding and electron-donor-acceptor complexes. This research has implications for understanding molecular interactions in various compounds (Zeegers-Huyskens, 1967).

Synthesis and Properties of Novel Compounds

This compound plays a role in the synthesis of novel compounds, such as 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-nitroindazole, showcasing its utility in creating new materials with unique properties (Ukhin et al., 1994).

Extraction and Sensing Applications

Thiacalix[4]aniline, a derivative of this compound, is used as an extractant for specific metal ions. Its ability to extract Au(III) and Pd(II) ions from acidic solutions highlights its potential in extraction and sensing applications (Katagiri et al., 2002).

Polymer and Material Science

Research on polymer stabilizers shows that derivatives of this compound, such as 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, serve as effective stabilizers in polymer degradation processes (Yachigo et al., 1988).

Safety and Hazards

Handling “4-(4-Tert-butylphenoxy)aniline” requires suitable protective clothing and avoiding contact with skin and eyes . It should be used only in a well-ventilated place and avoid formation of dust and aerosols . It’s also important to note that it should be used only for research and development by a technically qualified individual .

Orientations Futures

“4-(4-Tert-butylphenoxy)aniline” has potential applications in the treatment of Parkinson’s disease (PD). A combination of monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism could have positive effects on dopamine regulation . Thus, a series of twenty-seven 4-tert-butylphenoxyalkoxyamines were designed as potential dual-target ligands for PD .

Propriétés

IUPAC Name |

4-(4-tert-butylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOZTGQNSUZCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275789 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145157-87-5 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

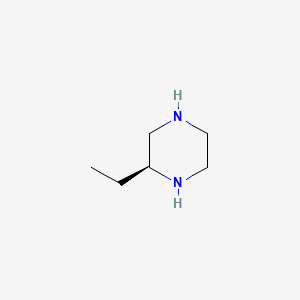

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)